Curcumin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in cold water

DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/

Insoluble in water

Insoluble in ether; soluble in alcohol, glacial acetic acid

Very soluble in ethanol, acetic acid

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-oxidant and Anti-inflammatory Properties

Curcumin's ability to combat oxidative stress and inflammation is a major focus of scientific research. Studies suggest that curcumin acts as a free radical scavenger, neutralizing harmful molecules that damage cells []. Additionally, curcumin seems to modulate inflammatory pathways by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) []. This research holds promise for exploring curcumin's role in managing conditions like arthritis, inflammatory bowel disease, and even neurodegenerative disorders [, ].

Potential in Cancer Research

Curcumin's anti-cancer properties are being investigated extensively. Research suggests curcumin may play a role in various aspects of cancer, including inhibiting tumor cell proliferation, inducing apoptosis (programmed cell death), and hindering metastasis (cancer spread) []. Additionally, curcumin might enhance the efficacy of conventional cancer treatments []. While these findings are promising, more research is needed to understand the mechanisms and potential clinical applications.

Neuroprotective Effects

The potential neuroprotective effects of curcumin are another exciting area of scientific research. Studies suggest curcumin might help protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease []. The mechanisms by which curcumin exerts these effects are still under investigation, but its anti-oxidant and anti-inflammatory properties are believed to play a role [].

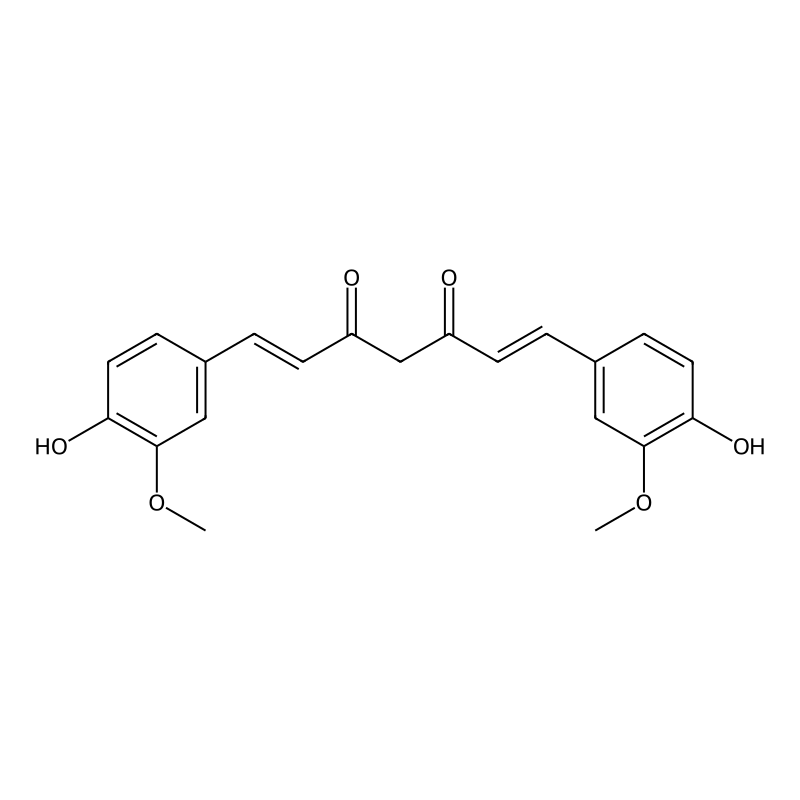

Curcumin is a bright yellow chemical compound derived from the rhizomes of the plant Curcuma longa, commonly known as turmeric. It is classified as a polyphenol and more specifically as a diarylheptanoid, which contributes to the yellow pigment of turmeric. Curcumin is the principal curcuminoid in turmeric, accounting for approximately 5% of its composition. The compound exhibits a complex structure characterized by a seven-carbon linker and three functional groups: an α,β-unsaturated β-diketone moiety and two aromatic O-methoxy-phenolic groups. This unique configuration allows curcumin to exist in both keto and enolic forms, depending on the solvent used, with distinct solubility characteristics—being poorly soluble in water but readily soluble in organic solvents .

The mechanism of curcumin's action is still being elucidated, but it likely involves multiple pathways. Here are some potential mechanisms:

- Antioxidant activity: Curcumin can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

- Anti-inflammatory activity: Curcumin may modulate the activity of inflammatory signaling molecules like NF-κB and cytokines.

- Protein interaction: Curcumin can interact with various proteins involved in cell signaling, potentially influencing cellular processes.

- Hydrogen Donation: Curcumin acts as an excellent scavenger of reactive oxygen species (ROS), participating in hydrogen abstraction and electron transfer reactions .

- Nucleophilic Addition: The α,β-unsaturated β-diketone moiety can undergo nucleophilic addition reactions, notably Michael additions with biological thiols like glutathione .

- Degradation: Curcumin is susceptible to hydrolytic degradation, particularly under alkaline conditions, leading to the formation of various degradation products such as vanillin and ferulic acid .

Curcumin exhibits a wide range of biological activities, including:

- Antioxidant Properties: Its ability to scavenge free radicals contributes significantly to its antioxidant capacity, making it beneficial for cellular protection against oxidative stress .

- Anti-inflammatory Effects: Curcumin has been shown to inhibit various inflammatory pathways, including those mediated by nuclear factor kappa B (NF-kB) and cyclooxygenase-2 (COX-2) .

- Antimicrobial Activity: The compound demonstrates antimicrobial properties against various pathogens, including bacteria and fungi .

Despite these promising activities, curcumin's clinical efficacy is limited by its low bioavailability and rapid metabolism.

Curcumin can be synthesized through several methods:

- Extraction from Turmeric: The most common method involves extracting curcumin from turmeric rhizomes using organic solvents.

- Chemical Synthesis: Synthetic routes typically involve the reaction of 2,4-diketones with substituted aromatic aldehydes under controlled conditions to produce curcumin. Catalysts such as primary and secondary amines are often employed to enhance yield .

- Biosynthesis: While the exact biosynthetic pathway remains uncertain, it is believed that curcumin is derived from cinnamic acid through malonyl-CoA-mediated reactions .

Curcumin has diverse applications across various fields:

- Food Industry: Used as a natural food coloring agent due to its vibrant yellow color.

- Cosmetics: Incorporated into skin care products for its antioxidant properties.

- Nutraceuticals: Marketed as a dietary supplement for its potential health benefits, although clinical evidence supporting these claims is limited .

Research indicates that curcumin interacts with multiple biological targets:

- Proteins: Curcumin has been shown to interact with cytochrome P450 enzymes and glutathione S-transferases, which may influence drug metabolism and toxicity profiles .

- Cellular Pathways: It modulates several signaling pathways related to inflammation and cancer progression, including those involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Curcumin exhibits a well-defined molecular composition with the chemical formula C₂₁H₂₀O₆ and a molecular weight of 368.38 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for curcumin is (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, which precisely describes its geometric configuration and functional group arrangement [1] [4] [2]. This nomenclature specifically indicates the E,E configuration of the double bonds at positions 1 and 6, establishing the trans-trans geometric arrangement of the molecule [5] [6].

The compound is catalogued under Chemical Abstracts Service number 458-37-7 and is systematically classified as a diarylheptanoid, representing a class of natural products characterized by two aromatic rings connected by a seven-carbon aliphatic chain [7] [8] [9]. Curcumin is also commonly known by the trivial name diferuloylmethane, reflecting its structural composition as two ferulic acid residues joined by a methylene bridge [7] [4] [10] [11].

Table 1: Basic Molecular and Physical Properties of Curcumin

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀O₆ |

| Molecular Weight (g/mol) | 368.38 |

| International Union of Pure and Applied Chemistry Name | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

| Chemical Abstracts Service Number | 458-37-7 |

| Common Names | Diferuloylmethane, Turmeric Yellow |

| Chemical Structure Class | Diarylheptanoid, Polyphenol, Curcuminoid |

| Number of Aromatic Rings | 2 |

| Carbon Chain Linker Length | 7 carbons |

| Melting Point (°C) | 183 |

| Density (g/mL) | 1.116 |

| Solubility in Water (μg/mL) | 0.6 |

| Color | Bright Yellow-Orange |

| Crystal System | Monoclinic (Form I) |

The molecular structure incorporates twenty-one carbon atoms, twenty hydrogen atoms, and six oxygen atoms arranged in a highly conjugated system [1] [2]. The percent composition by mass consists of 68.47% carbon, 5.47% hydrogen, and 26.06% oxygen [12]. This composition contributes to curcumin's characteristic physicochemical properties, including its bright yellow-orange coloration and lipophilic nature [3] [13].

Symmetric Architecture and Functional Groups

Curcumin demonstrates a symmetric molecular architecture characterized by two identical aromatic ring systems positioned at terminal locations and connected through a seven-carbon conjugated linker [2] [14]. Each aromatic ring system contains an o-methoxy phenolic group, specifically featuring a hydroxyl group ortho to a methoxy substituent on the benzene ring [7] [2] [15]. This symmetrical arrangement classifies curcumin as a symmetric molecule with identical functional groups mirrored across the central heptadiene chain [2] [16].

The aromatic ring systems serve as electron-donating moieties through their phenolic characteristics, contributing to the overall conjugated π-electron system that extends throughout the molecule [15] [14]. Each ring bears a methoxy group (-OCH₃) at the 3-position and a hydroxyl group (-OH) at the 4-position, creating the characteristic o-methoxy phenolic functionality [3] [10] [17]. These substitution patterns are crucial for the molecule's biological activity and chemical reactivity.

Table 2: Functional Groups in Curcumin Structure

| Functional Group Type | Number Present | Position/Location | Structural Role |

|---|---|---|---|

| Aromatic Ring Systems | 2 | Terminal positions | Electron donating, π-conjugation |

| Methoxy Groups (-OCH₃) | 2 | Para to hydroxyl groups on each ring | Electron donating, solubility modulation |

| Phenolic Hydroxyl Groups (-OH) | 2 | Ortho to methoxy groups on each ring | Hydrogen bonding, antioxidant activity |

| α,β-Unsaturated Carbonyl Groups | 2 | C₃ and C₅ positions | Michael acceptor sites |

| β-Diketone Moiety | 1 | Central heptadiene chain | Tautomerism, metal chelation |

| Seven-Carbon Linker | 1 | Connecting aromatic rings | Molecular flexibility, symmetry |

The central seven-carbon linker consists of an α,β-unsaturated β-diketone moiety, which represents the most reactive portion of the molecule [7] [2] [14]. This linker contains two α,β-unsaturated carbonyl groups at positions 3 and 5, creating a conjugated system that extends the π-electron delocalization from the aromatic rings [7] [15] [14]. The presence of these α,β-unsaturated carbonyl groups makes curcumin susceptible to Michael addition reactions, particularly with nucleophilic species such as thiols [15] [10].

The β-diketone functionality within the central chain provides sites for metal chelation and serves as the foundation for curcumin's tautomeric behavior [6] [15] [10]. The methoxy groups contribute to electron donation through their +I inductive effect and +M mesomeric effect, enhancing the electron density of the aromatic rings and influencing the molecule's reactivity patterns [18] [17]. The phenolic hydroxyl groups participate in hydrogen bonding interactions and serve as the primary sites for antioxidant activity through hydrogen atom donation [15] [10].

Keto-Enol Tautomerism and Conformational Dynamics

Curcumin exhibits complex tautomeric behavior due to the presence of the β-diketone moiety in its central heptadiene chain, existing in equilibrium between multiple tautomeric forms [18] [19] [20]. The primary tautomeric equilibrium occurs between the keto and enol forms, with the enol form being thermodynamically more stable in the solid state and in organic solvents [18] [19] [21]. This tautomeric preference results from the formation of strong intramolecular hydrogen bonds in the enol form, which stabilize the structure through six-membered hydrogen-bonded rings [18] [20].

The enol tautomer demonstrates a planar molecular geometry that facilitates maximal π-conjugation across the entire molecular framework [18] [20]. In contrast, the keto form adopts a bent conformation characterized by a non-planar arrangement of the heptadiene chain [18] [22]. The degree of bending in the keto form has been quantified through ion mobility mass spectrometry studies, revealing significant conformational differences between the tautomeric forms [22].

Table 3: Tautomeric Forms of Curcumin

| Tautomeric Form | Stability | Structural Characteristics | Preferred Conditions |

|---|---|---|---|

| Enol Form | More stable in solid state and organic solvents | Planar structure, intramolecular H-bonding | Non-polar solvents, neutral pH |

| Keto Form | Predominant in aqueous solutions | Bent structure, active methylene group | Polar solvents, acidic conditions |

| β-Diketone Form | Minor form (~3% in dimethyl sulfoxide) | Methylene bridge between carbonyls | Alkaline pH, higher temperatures |

Solvent polarity significantly influences the tautomeric equilibrium distribution [18] [20] [21]. In non-polar solvents such as carbon tetrachloride, curcumin exists predominantly in the enol form due to the stabilization provided by intramolecular hydrogen bonding [18] [21]. However, in polar aqueous environments, the equilibrium shifts toward the keto form, which can be stabilized through intermolecular hydrogen bonding with water molecules [18] [20] [21]. Quantum chemical calculations have demonstrated that water molecules can form stable complexes with the diketo tautomer, providing thermodynamic stabilization in aqueous media [20] [21].

The tautomerization process involves proton transfer between the hydroxyl group and the carbonyl oxygen through the α-carbon position [19] [20]. Time-resolved nuclear magnetic resonance spectroscopy studies have revealed that this tautomerization follows first-order kinetics with activation energies ranging from 64.1 to 80.1 kilojoules per mole, depending on the solvent system [19]. The activation energy decreases significantly in the presence of water molecules, which act as catalytic bridges facilitating proton transfer through hydrogen-bonded networks [19] [20].

A third tautomeric form, the β-diketone form, exists as a minor component representing approximately 3% of the total population in dimethyl sulfoxide at 298 Kelvin [23]. This form is characterized by the presence of an active methylene group between the two carbonyl functionalities [23] [24]. The β-diketone form becomes more prevalent under alkaline conditions and at elevated temperatures, where deprotonation of the methylene group is thermodynamically favored [18] [23].

The conformational dynamics of curcumin extend beyond simple tautomerism to include rotational flexibility around the single bonds within the heptadiene linker [25] [26]. Molecular dynamics simulations have demonstrated that curcumin exhibits significant conformational variability, with the central chain adopting multiple low-energy conformations depending on the local environment [25] [26]. This conformational flexibility contributes to curcumin's ability to interact with diverse biological targets and influences its pharmacological properties [25] [26].

The biosynthesis of curcumin in Curcuma longa occurs through a sophisticated metabolic pathway that produces multiple curcuminoid compounds, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin [1] [2]. The native biosynthetic pathway is localized primarily in the rhizomes and, to a lesser extent, in the leaves of the turmeric plant [1] [2] [3].

The pathway originates from the phenylpropanoid biosynthetic route, utilizing phenylalanine as the primary precursor [1] [4] [5]. Through isotopic labeling studies using carbon-13, researchers have confirmed that curcuminoid scaffolds are derived from two phenylalanine molecules connected by a central carbon unit originating from malonyl-coenzyme A [1] [4] [5]. The biosynthetic process involves several key intermediates, including cinnamic acid, para-coumaric acid, caffeic acid, and ferulic acid [6] [7].

A critical aspect of the native pathway is the timing of hydroxylation and methylation reactions. Research has demonstrated that the hydroxylation at the four prime position and methylation at the three prime position occur before the formation of the curcuminoid skeleton, rather than after scaffold assembly [1] [4] [8]. This finding has significant implications for understanding the substrate specificity of the enzymatic machinery involved in curcumin biosynthesis.

The native production levels in Curcuma longa typically range from two to five percent of the dry weight of the rhizome [1] [9] [6]. The relative proportions of the three major curcuminoids are approximately seventy-five percent curcumin, fifteen percent demethoxycurcumin, and five percent bisdemethoxycurcumin [6] [7]. These proportions can vary based on genetic factors, environmental conditions, and plant maturity [3] [8].

Enzymatic Mechanisms: DIKETIDE-CoA SYNTHASE (DCS) and CURCUMIN SYNTHASE (CURS)

The elucidation of curcumin biosynthesis revealed the involvement of two novel type III polyketide synthases that work in tandem to produce the curcuminoid scaffold [1] [2]. These enzymes, designated diketide-coenzyme A synthase and curcumin synthase, represent a unique two-enzyme system that differs significantly from other known polyketide biosynthetic pathways.

Diketide-CoA Synthase Structure and Function

Diketide-coenzyme A synthase catalyzes the formation of feruloyldiketide-coenzyme A by condensing feruloyl-coenzyme A with malonyl-coenzyme A [1] [2]. This enzyme exhibits several distinctive characteristics that set it apart from other type III polyketide synthases. The enzyme demonstrates strong substrate specificity for feruloyl-coenzyme A as the starter substrate, with significantly lower activity toward para-coumaroyl-coenzyme A and no detectable activity with cinnamoyl-coenzyme A [1] [2].

The kinetic analysis of diketide-coenzyme A synthase reveals allosteric properties, as evidenced by a sigmoidal rate-substrate concentration profile characteristic of cooperative binding [1] [2]. The enzyme exhibits positive cooperativity with feruloyl-coenzyme A, with a Hill coefficient of 1.8 ± 0.2, indicating that substrate binding to one subunit enhances binding affinity at the other subunit [1] [2]. The S50 value for feruloyl-coenzyme A is 46 ± 9 micromolar, with a catalytic turnover number of 1.2 ± 0.2 per minute [1] [2].

For malonyl-coenzyme A, the enzyme follows classical Michaelis-Menten kinetics with a Km value of 8.4 ± 2.0 micromolar and a kcat of 0.67 ± 0.1 per minute [1] [2]. The optimal reaction conditions for diketide-coenzyme A synthase are pH 6.5 to 7.5 and temperature 25 to 35 degrees Celsius [1] [2].

Curcumin Synthase Isoforms and Catalytic Properties

Curcumin synthase exists as three distinct isoforms designated CURS1, CURS2, and CURS3, each with different substrate preferences and product specificities [9] [3] [10]. These isoforms share approximately eighty percent amino acid sequence identity but exhibit distinct catalytic properties that contribute to the diversity of curcuminoids produced in turmeric [9] [10].

CURS1 demonstrates exclusive specificity for feruloyl-coenzyme A as the starter substrate and produces curcumin as the primary product [10] [11]. The enzyme exhibits Michaelis-Menten kinetics with a Km value of 18 ± 5 micromolar for feruloyl-coenzyme A and a kcat of 1.1 ± 0.4 per minute [1] [2]. CURS2 produces both curcumin and demethoxycurcumin, with a preference for feruloyl-coenzyme A but some activity toward para-coumaroyl-coenzyme A [9] [10]. CURS3 exhibits the broadest substrate specificity, accepting both feruloyl-coenzyme A and para-coumaroyl-coenzyme A as starter substrates and producing curcumin, demethoxycurcumin, and bisdemethoxycurcumin [10] [12].

The catalytic mechanism of curcumin synthase involves the hydrolysis of feruloyldiketide-coenzyme A to form a beta-keto acid intermediate, followed by decarboxylative condensation with another feruloyl-coenzyme A molecule [1] [2] [10]. This hydrolysis step has been identified as the rate-limiting step in the overall reaction [10]. The enzyme can also catalyze curcumin formation directly from feruloyl-coenzyme A and malonyl-coenzyme A, but at significantly lower rates compared to the reaction with diketide intermediates [1] [2].

Collaborative Function and Regulatory Mechanisms

The collaborative function of diketide-coenzyme A synthase and curcumin synthase results in highly efficient curcumin production [1] [2]. Co-incubation experiments demonstrate that the presence of both enzymes increases curcumin production by approximately fifteen-fold compared to curcumin synthase alone [1] [2]. This synergistic effect is attributed to the efficient supply of diketide-coenzyme A intermediates by diketide-coenzyme A synthase, which serves as the preferred substrate for curcumin synthase.

The allosteric properties of diketide-coenzyme A synthase may play a regulatory role in curcumin biosynthesis. The cooperative binding behavior ensures that feruloyl-coenzyme A is not completely consumed by diketide-coenzyme A synthase, leaving sufficient substrate available for curcumin synthase in the subsequent condensation reaction [1] [2]. This regulatory mechanism helps maintain the appropriate balance between the two enzymatic steps in the pathway.

Gene expression analysis reveals that both diketide-coenzyme A synthase and curcumin synthase are expressed in both rhizomes and leaves, with higher expression levels in the rhizomes [1] [2] [3]. The differential expression of the three curcumin synthase isoforms contributes to the variation in curcuminoid composition between different plant tissues and developmental stages [3].

Engineered Biosynthesis in Non-Native Hosts

The successful characterization of the native curcumin biosynthetic pathway has enabled the development of engineered systems for curcumin production in various non-native host organisms [6] [7] [13] [14]. These systems offer several advantages over plant-based production, including faster growth rates, higher production densities, reduced environmental variability, and the potential for pathway optimization through metabolic engineering approaches.

Microbial Host Engineering Strategies

Escherichia coli has emerged as the most extensively studied microbial host for curcumin production [13] [14] [15] [16]. The first successful demonstration of curcumin biosynthesis in E. coli involved the expression of six enzymes: tyrosine ammonia lyase, 4-coumarate 3-hydroxylase, caffeic acid O-methyltransferase, 4-coumarate-coenzyme A ligase, diketide-coenzyme A synthase, and curcumin synthase [13] [14].

A modular approach to pathway optimization has proven highly effective in improving curcumin yields [13] [14]. The complete pathway was divided into two modules: the first module converting tyrosine to ferulic acid, and the second module converting hydroxycinnamic acids to curcuminoids. Independent optimization of each module enabled the achievement of 1325.1 micromolar ferulic acid production and 1529.5 micromolar curcumin production, representing the highest concentrations reported to date [13] [14].

Co-culture engineering strategies have shown remarkable success in addressing metabolic burden issues associated with multi-enzyme pathways [13] [14]. A two-strain system, where one strain converts tyrosine to ferulic acid and another converts hydroxycinnamic acids to curcuminoids, achieved a 6.6-fold increase in total curcuminoids production compared to mono-culture systems [13] [14]. The optimal inoculation ratio of 2:1 further enhanced curcumin production to 43.2 micromolar, representing a 160 percent improvement over mono-culture approaches.

Fine-tuning of enzyme expression levels through 5'-untranslated region optimization has yielded substantial improvements in curcumin production [16] [17]. Using multiplex automatic genome engineering techniques to create libraries of UTR sequence variants, researchers identified optimal expression ratios that resulted in a 38.2-fold improvement in curcumin production [16] [17]. Notably, the best-performing variant exhibited significantly lower expression levels of 4-coumarate-coenzyme A ligase and diketide-coenzyme A synthase compared to the parent strain, demonstrating that optimal enzyme ratios rather than maximum expression levels are crucial for pathway efficiency.

Saccharomyces cerevisiae has been successfully engineered for de novo curcumin biosynthesis from glucose [6] [7]. The pathway includes 4-hydroxyphenylacetate 3-monooxygenase components from Pseudomonas aeruginosa and Salmonella enterica, caffeic acid O-methyltransferase from Arabidopsis thaliana, feruloyl-coenzyme A synthetase from Pseudomonas paucimobilis, and the curcumin biosynthetic enzymes from Curcuma longa [6] [7].

Optimization strategies in yeast have focused on enhancing the conversion of phenylpropanoid intermediates [6] [7]. Codon optimization of 4-hydroxyphenylacetate 3-monooxygenase resulted in a three-fold increase in curcumin production. The introduction of additional gene copies for key bottleneck enzymes further improved yields. Methionine supplementation to enhance S-adenosylmethionine availability for methylation reactions increased curcumin production to 4.2 milligrams per liter [6] [7].

Transgenic Approaches in Populus Species

The translation of curcumin biosynthesis into woody plants has been explored using Populus species as a model system [18] [19] [20]. The strategy involves the heterologous expression of diketide-coenzyme A synthase and curcumin synthase under the control of secondary cell wall-specific promoters to target curcumin production to lignifying tissues.

In transgenic poplar (Populus tremula × P. alba), the curcumin biosynthetic genes were expressed under the control of the Populus trichocarpa secondary cell wall cellulose synthase A8-B promoter [18] [19]. This promoter was selected based on its proven success in lignin engineering applications and its high expression in developing xylem cells [18] [19].

Twenty-eight independent transgenic poplar lines were generated and analyzed for curcumin production [18] [19]. Phenolic profiling using ultra-high-performance liquid chromatography mass spectrometry confirmed the production of five curcuminoid compounds in all transgenic lines, including free curcumin and various coupling products between curcumin and coniferyl alcohol [18] [19]. These coupling products reflect the incorporation of curcumin into the lignin polymer through radical coupling reactions during lignification.

Fluorescence microscopy analysis demonstrated that curcumin was successfully incorporated into the secondary cell walls of xylem cells [18] [19]. The curcumin-specific fluorescence signal remained after acetone washing, confirming tight integration into the cell wall matrix. Catalytic hydrogenolysis analysis provided additional evidence for curcumin incorporation, with the identification of hexahydrocurcumin and deoxyoctahydrocurcumin coupling products characteristic of lignin-bound curcumin [18] [19].

However, the transgenic poplar approach revealed several challenges not observed in the model plant Arabidopsis [18] [19]. The transgenic poplars suffered from shoot-tip necrosis and yield penalties, with most lines ceasing growth after reaching heights of 90 to 100 centimeters [18] [19]. The wood composition was significantly altered, with 21 percent less cellulose, 28 percent more matrix polysaccharides, and 23 percent more lignin compared to wild-type controls [18] [19].

The lignin composition in transgenic poplars showed substantial changes, including a reduced syringyl to guaiacyl unit ratio, increased frequency of para-hydroxyphenyl units, decreased frequency of para-hydroxybenzoates, and a higher fraction of phenylcoumaran units [18] [19]. Despite these changes, saccharification efficiency remained equal to wild-type levels, indicating that the incorporated curcumin did not improve biomass digestibility as observed in Arabidopsis [18] [19].

Metabolic Engineering for Enhanced Yield

Comprehensive metabolic engineering strategies have been developed to address various bottlenecks in curcumin biosynthesis pathways [13] [21] [14] [15]. These approaches target multiple aspects of cellular metabolism, including precursor availability, cofactor supply, enzyme expression optimization, and cellular physiology.

Precursor pathway engineering has focused on enhancing the production of aromatic amino acids and phenylpropanoid intermediates [13] [14] [22]. Overexpression of feedback-resistant variants of key enzymes in aromatic amino acid biosynthesis, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase and chorismate mutase, has been employed to increase tyrosine and phenylalanine availability [22]. The deletion of competing pathways and the overexpression of rate-limiting enzymes in phenylpropanoid metabolism have further enhanced precursor supply.

Cofactor engineering strategies have targeted the availability of coenzyme A derivatives and methylation cofactors [6] [7] [13] [14]. S-adenosylmethionine supplementation through methionine addition has proven particularly effective in yeast systems, where methylation reactions catalyzed by caffeic acid O-methyltransferase represent a significant bottleneck [6] [7]. Strategies to enhance malonyl-coenzyme A availability through overexpression of acetyl-coenzyme A carboxylase and fatty acid oxidation enzymes have also been explored [6] [7].

Expression optimization through promoter engineering and ribosome binding site modification has enabled fine-tuning of enzyme levels within the pathway [16] [17]. The development of inducible expression systems has allowed for temporal control of pathway activation, reducing metabolic burden during the growth phase while maximizing production during the stationary phase [6] [7] [15].

Host strain engineering has involved the selection and modification of chassis organisms to provide optimal metabolic backgrounds for curcumin production [15] [23]. Comparisons between different E. coli strains revealed that BL21(DE3) provides superior performance compared to K-12 derivatives [15] [23]. Medium optimization studies have identified terrific broth as an excellent single-medium option for industrial-scale production, achieving 817.7 micromolar curcumin with simplified operational procedures [15] [23].

Membrane engineering approaches have addressed the challenges associated with curcumin's hydrophobic nature and potential cellular toxicity [21] [24]. Overexpression of monoglucosyldiacylglycerol synthase to optimize cell membrane morphology and supplementation with unsaturated fatty acids to enhance membrane fluidity have both contributed to improved curcumin biosynthesis and demonstrated additive effects [21] [24].

The integration of these various metabolic engineering strategies has resulted in substantial improvements in curcumin production yields across different host systems. The highest reported concentrations include 563.4 milligrams per liter in optimized E. coli systems and 4.2 milligrams per liter in engineered S. cerevisiae [6] [7] [13] [14]. These achievements represent significant advances toward economically viable microbial production of curcumin and demonstrate the potential for further optimization through continued metabolic engineering efforts.

Purity

Physical Description

Orange-yellow crystalline powder

Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline]

Solid

Color/Form

Orange-yellow needles

Orange yellow prisms, rhombic prisms from methanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Appearance

Melting Point

179 °C-182 °C

183 °C

Storage

UNII

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER Accumulation of amyloid peptide (Abeta) in senile plaques is a hallmark lesion of Alzheimer disease (AD). The design of molecules able to target the amyloid pathology in tissue is receiving increasing attention, both for diagnostic and for therapeutic purposes. Curcumin is a fluorescent molecule with high affinity for the Abeta peptide but its low solubility limits its clinical use. Curcumin-conjugated nanoliposomes, with curcumin exposed at the surface, were designed. They appeared to be monodisperse and stable. They were non-toxic in vitro, down-regulated the secretion of amyloid peptide and partially prevented Abeta -induced toxicity. They strongly labeled Abeta deposits in post-mortem brain tissue of AD patients and APPxPS1 mice. Injection in the hippocampus and in the neocortex of these mice showed that curcumin-conjugated nanoliposomes were able to specifically stain the Abeta deposits in vivo. Curcumin-conjugated nanoliposomes could find application in the diagnosis and targeted drug delivery in AD. In this preclinical study, curcumin-conjugated nanoliposomes were investigated as possible diagnostics and targeted drug delivery system in Alzheimer's disease, demonstrating strong labeling of Abeta deposits both in human tissue and in mice, and in vitro downregulation of amyloid peptide secretion and prevention of Abeta -induced toxicity./ Curcumin-conjugated nanoliposomes/

EXPL THER The anti-inflammatory agent curcumin can selectively eliminate malignant rather than normal cells. The present study examined the effects of curcumin on the Lewis lung carcinoma (LLC) cell line and characterized a subpopulation surviving curcumin treatments. Cell density was measured after curcumin was applied at concentrations between 10 and 60 uM for 30 hours. Because of the high cell loss at 60 uM, this dose was chosen to select for surviving cells that were then used to establish a new cell line. The resulting line had approximately 20% slower growth than the original LLC cell line and based on ELISA contained less of two markers, NF-kB and ALDH1A, used to identify more aggressive cancer cells. /The authors/ also injected cells from the original and surviving lines subcutaneously into syngeneic C57BL/6 mice and monitored tumor development over three weeks and found that the curcumin surviving-line remained tumorigenic. Because curcumin has been reported to kill cancer cells more effectively when administered with light, /the authors/ examined this as a possible way of enhancing the efficacy of curcumin against LLC cells. When LLC cells were exposed to curcumin and light from a fluorescent lamp source, cell loss caused by 20 uM curcumin was enhanced by about 50%, supporting a therapeutic use of curcumin in combination with white light. This study is the first to characterize a curcumin-surviving subpopulation among lung cancer cells. It shows that curcumin at a high concentration either selects for an intrinsically less aggressive cell subpopulation or generates these cells. The findings further support a role for curcumin as an adjunct to traditional chemical or radiation therapy of lung and other cancers.

EXPL THER 5-Fluorouracil (5-FU) is the first rationally designed antimetabolite, which achieves its therapeutic efficacy through inhibition of the enzyme thymidylate synthase (TS), which is essential for the synthesis and repair of DNA. However, prolonged exposure to 5-FU induces TS overexpression, which leads to 5-FU resistance in cancer cells. Several studies have identified curcumin as a potent chemosensitizer against chemoresistance induced by various chemotherapeutic drugs. In this study, /investigators/ report for the first time, with mechanism-based evidences, that curcumin can effectively chemosensitize breast cancer cells to 5-FU, thereby reducing the toxicity and drug resistance. /The authors/ found that 10 uM 5-FU and 10 uM curcumin induces a synergistic cytotoxic effect in different breast cancer cells, independent of their receptor status, through the enhancement of apoptosis. Curcumin was found to sensitize the breast cancer cells to 5-FU through TS-dependent downregulation of nuclear factor-kB (NF-kB), and this observation was confirmed by silencing TS and inactivating NF-kB, both of which reduced the chemosensitizing efficacy of curcumin. Silencing of TS suppressed 5-FU-induced NF-kB activation, whereas inactivation of NF-kB did not affect 5-FU-induced TS upregulation, confirming that TS is upstream of NF-kB and regulates the activation of NF-kB in 5-FU-induced signaling pathway. Although Akt/PI3kinase and mitogen-activated protein kinase pathways are activated by 5-FU and downregulated by curcumin, they do not have any role in regulating the synergism. As curcumin is a pharmacologically safe and cost-effective compound, its use in combination with 5-FU may improve the therapeutic index of 5-FU, if corroborated by in vivo studies and clinical trials.

For more Therapeutic Uses (Complete) data for CURCUMIN (23 total), please visit the HSDB record page.

Pharmacology

Curcumin is a phytopolylphenol pigment isolated from the plant Curcuma longa, commonly known as turmeric, with a variety of pharmacologic properties. Curcumin blocks the formation of reactive-oxygen species, possesses anti-inflammatory properties as a result of inhibition of cyclooxygenases (COX) and other enzymes involved in inflammation; and disrupts cell signal transduction by various mechanisms including inhibition of protein kinase C. These effects may play a role in the agent's observed antineoplastic properties, which include inhibition of tumor cell proliferation and suppression of chemically induced carcinogenesis and tumor growth in animal models of cancer. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin...

The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin.

Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm.

Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity.

For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

8024-37-1

Absorption Distribution and Excretion

Following oral administration of curcumin to rats at a dose of 1 g/kg bw, about 75% of dose was excreted in the faeces and only traces of the compound was detected in the urine. When a single 400 mg dose of curcumin was administered orally to rats, about 60% was absorbed and 40% was excreted unchanged in the faeces over an period of 5 days. Intraperitoneal administration resulted in fecal excretion of 73% and biliary excretion of 11%.

Following oral administration of radio-labelled curcumin to rats, radioactivity was detected in the liver and kidneys.

No pharmacokinetic data available.

Oral & ip doses of (3)H-curcumin led to fecal excretion of most of radioactivity. Iv & ip doses were well excreted in bile of cannulated rats.

When admin orally in dose of 1 g/kg, curcumin was excreted in feces to about 75%, while negligible amt appeared in urine. Measurement of blood plasma levels & biliary excretion showed that curcumin was poorly absorbed from the gut.

The aim of this study was to develop a curcumin intranasal thermosensitive hydrogel and to improve its brain targeting efficiency. The hydrogel gelation temperature, gelation time, drug release and mucociliary toxicity characteristics as well as the nose-to-brain transport in the rat model were evaluated. The developed nasal hydrogel, composed of Pluronic F127 and Poloxamer 188, had shorter gelation time, longer mucociliary transport time and produced prolonged curcumin retention in the rat nasal cavity at body temperature. The hydrogel release mechanism was diffusion-controlled drug release, evaluated by the dialysis membrane method, but dissolution-controlled release when evaluated by the membraneless method. A mucociliary toxicity study revealed that the hydrogel maintained nasal mucosal integrity until 14 days after application. The drug-targeting efficiencies for the drug in the cerebrum, cerebellum, hippocampus and olfactory bulb after intranasal administration of the curcumin hydrogel were 1.82, 2.05, 2.07 and 1.51 times that after intravenous administration of the curcumin solution injection, respectively, indicating that the hydrogel significantly increased the distribution of curcumin into the rat brain tissue, especially into the cerebellum and hippocampus. A thermosensitive curcumin nasal gel was developed with favourable gelation, release properties, biological safety and enhanced brain-uptake efficiency. /Curcumin intranasal thermosensitive hydrogel/

...However, curcumin has a low systemic bioavailability, so it is imperative to improve the bioavailability of curcumin in its clinical application. Many methods, such as adjuvant drug delivery system and structural modification have been demonstrated to have a potential effect.

For more Absorption, Distribution and Excretion (Complete) data for CURCUMIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Iv & ip doses of (3)H-curcumin excreted in bile of cannulated rats. Major metab were glucuronides of tetrahydrocurcumin & hexahydrocurcumin. Minor metab was dihydroferulic acid together with traces of ferulic acid.

Curcumin has known human metabolites that include Curcumin 4-O-glucuronide and O-demethyl curcumin.

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

The essential oil of Curcuma longa is obtained by steam distillation, with yields ranging between 1.3 and 5.5%. ... The oil contains, in addition to turmerone (~60%), free acids, cineol, borneol, zingerone, phellandrene, and 3 to 4% coloring matter (curcumin). /Essential oil of Curcuma longa/

Production: Stieglitz, Horn, German patent 859145 (1952 to Hoechst)

General Manufacturing Information

... /Curcuma longa/ is originally from southern Asia and is widespread throughout India, Malaysia, Ceylon and Japan. It is perennial herb whose rhizome yields ... climbing stalks with leaves only or with leaves and flowers. Reproduction occurs through the splitting of the rhizome, which is the only part used (dried rhizome as is or after previously boiling in water). /Curcuma longa/

Turmeric yields about 5% volatile oil... oil contains alc, turmerol, & ketone, curcumone. About 59%...consists of mixt of alicyclic sesquiterpene ketone, turmerone, C15H22O, & aromatic ketone, arturmerone C15H20O. Other organic compd incl d-alpha-phellandrene, d-sabinene, zingiberene, cineole & borneol. /Turmeric/

Curcumin assists in identification of turmeric starch. Yellow, pasty masses of starch become reddish-brown with sodium, potassium, & ammonium hydroxides; crimson with concentrated sulfuric acid.

Curcumin showed bacteriostatic activity against staphylococcus.

For more General Manufacturing Information (Complete) data for CURCUMIN (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Thin-layer chromatographic method & conditions for detection of curcumin are presented.

Storage Conditions

Interactions

To determine whether curcumin ameliorates acute and chronic radiation skin toxicity and to examine the expression of inflammatory cytokines (interleukin [IL]-1, IL-6, IL-18, IL-1Ra, tumor necrosis factor [TNF]-alpha, and lymphotoxin-beta) or fibrogenic cytokines (transforming growth factor [TGF]-beta) during the same acute and chronic phases. Curcumin was given intragastrically or intraperitoneally to C3H/HeN mice either: 5 days before radiation; 5 days after radiation; or both 5 days before and 5 days after radiation. The cutaneous damage was assessed at 15-21 days (acute) and 90 days (chronic) after a single 50 Gy radiation dose was given to the hind leg. Skin and muscle tissues were collected for measurement of cytokine mRNA. Curcumin, administered before or after radiation, markedly reduced acute and chronic skin toxicity in mice (p < 0.05). Additionally, curcumin significantly decreased mRNA expression of early responding cytokines (IL-1 IL-6, IL-18, TNF-alpha, and lymphotoxin-beta) and the fibrogenic cytokine, TGF-beta, in cutaneous tissues at 21 days postradiation. Curcumin has a protective effect on radiation-induced cutaneous damage in mice, which is characterized by a downregulation of both inflammatory and fibrogenic cytokines in irradiated skin and muscle, particularly in the early phase after radiation. These results may provide the molecular basis for the application of curcumin in clinical radiation therapy.

The aim of this study is to evaluate the effect of curcumin in protecting against selenium-induced toxicity in liver and kidney of Wistar rats. Light microscopy evaluation of selenium alone administered rats showed liver to be infiltrated with mononuclear cells, vacuolation, necrosis, and pronounced degeneration. Control liver sections showed a regular morphology of parenchymal cells with intact hepatocytes and sinusoids. Kidney from selenium alone administered rats showed vacuolar degeneration changes in the epithelial cells, cellular proliferation with fibrosis, thickening of capillary walls, and glomerular tuft atrophy. Such changes were also observed in rats administered with selenium and curcumin simultaneously and rats administered first with selenium and then curcumin 24 hr later. Interestingly, such degenerative changes observed in liver and kidney induced by selenium were not seen in rats that were administered with curcumin first and selenium 24 hr later. This clearly suggests the protective nature of curcumin against selenium toxicity. To understand the probable mechanism of action of curcumin, /investigators/ analyzed inducible nitric oxide synthase (iNOS) expression by immunohistochemistry, and the results showed an increased iNOS expression in selenium-alone induced liver and kidney. Such high iNOS levels were inhibited in liver and kidney of rats pretreated with curcumin and then with selenium 24 hr later. Based on the histological results, it can be concluded that curcumin functions as a protective agent against selenium-induced toxicity in liver as well as kidney, and this action is probably by the regulatory role of curcumin on iNOS expression.

Zn(II)-curcumin, a mononuclear (1:1) zinc complex of curcumin was synthesized and examined for its antiulcer activities against pylorus-ligature-induced gastric ulcer in rats. The structure of Zn(II)-curcumin was identified by elemental analysis, NMR and TG-DTA analysis. It was found that a zinc atom was coordinated through the keto-enol group of curcumin along with one acetate group and one water molecule. Zn(II)-curcumin (12, 24 and 48 mg/kg) dose-dependently blocked gastric lesions, significantly reduced gastric volume, free acidity, total acidity and pepsin, compared with control group (P<0.001) and curcumin alone (24 mg/kg, P<0.05). Reverse transcriptase polymerase chain reaction (RT-PCR) analysis showed that Zn(II)-curcumin markedly inhibited the induction of nuclear factor-kappa B (NF-kappaB), transforming growth factor beta(1) (TGF-beta(1)) and interleukin-8 (IL-8), compared with control group (P<0.05). These findings suggested that Zn(II)-curcumin prevented pylorus-ligation-induced lesions in rat by inhibiting NF-kappaB activation and the subsequent production of proinflammatory cytokines, indicating a synergistic effect between curcumin and zinc.../Zinc(II)-curcumin complex/

For more Interactions (Complete) data for CURCUMIN (12 total), please visit the HSDB record page.

Stability Shelf Life

Orange-yellow turmeric will hold shade better than lemon-yellow when exposed directly or indirectly to sunlight /turmeric/

Dates

2: Ghorbani Z, Hekmatdoost A, Mirmiran P. Anti-hyperglycemic and insulin sensitizer effects of turmeric and its principle constituent curcumin. Int J Endocrinol Metab. 2014 Oct 1;12(4):e18081. doi: 10.5812/ijem.18081. eCollection 2014 Oct. Review. PubMed PMID: 25745485; PubMed Central PMCID: PMC4338652.

3: Vallianou NG, Evangelopoulos A, Schizas N, Kazazis C. Potential anticancer properties and mechanisms of action of curcumin. Anticancer Res. 2015 Feb;35(2):645-51. Review. PubMed PMID: 25667441.

4: Sordillo PP, Helson L. Curcumin and cancer stem cells: curcumin has asymmetrical effects on cancer and normal stem cells. Anticancer Res. 2015 Feb;35(2):599-614. Review. PubMed PMID: 25667437.

5: Shanmugam MK, Rane G, Kanchi MM, Arfuso F, Chinnathambi A, Zayed ME, Alharbi SA, Tan BK, Kumar AP, Sethi G. The multifaceted role of curcumin in cancer prevention and treatment. Molecules. 2015 Feb 5;20(2):2728-69. doi: 10.3390/molecules20022728. Review. PubMed PMID: 25665066.

6: Tuorkey MJ. Curcumin a potent cancer preventive agent: Mechanisms of cancer cell killing. Interv Med Appl Sci. 2014 Dec;6(4):139-46. doi: 10.1556/IMAS.6.2014.4.1. Epub 2014 Dec 22. Review. PubMed PMID: 25598986; PubMed Central PMCID: PMC4274352.

7: Bandyopadhyay D. Farmer to pharmacist: curcumin as an anti-invasive and antimetastatic agent for the treatment of cancer. Front Chem. 2014 Dec 23;2:113. doi: 10.3389/fchem.2014.00113. eCollection 2014. Review. PubMed PMID: 25566531; PubMed Central PMCID: PMC4275038.

8: Renuga Parameswari A, Rajalakshmi G, Kumaradhas P. A combined molecular docking and charge density analysis is a new approach for medicinal research to understand drug-receptor interaction: curcumin-AChE model. Chem Biol Interact. 2015 Jan 5;225:21-31. doi: 10.1016/j.cbi.2014.09.011. Epub 2014 Oct 13. Review. PubMed PMID: 25446495.

9: Maiti P, Manna J, Veleri S, Frautschy S. Molecular chaperone dysfunction in neurodegenerative diseases and effects of curcumin. Biomed Res Int. 2014;2014:495091. doi: 10.1155/2014/495091. Epub 2014 Oct 19. Review. PubMed PMID: 25386560; PubMed Central PMCID: PMC4217372.

10: Rahmani AH, Al Zohairy MA, Aly SM, Khan MA. Curcumin: a potential candidate in prevention of cancer via modulation of molecular pathways. Biomed Res Int. 2014;2014:761608. doi: 10.1155/2014/761608. Epub 2014 Sep 10. Review. PubMed PMID: 25295272; PubMed Central PMCID: PMC4176907.